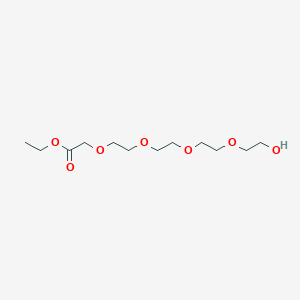
2-(N-(1,1-Dihydroperfluoroundecylsulfonyl)-N-methylamino)ethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(1,1-Dihydroperfluoroundecylsulfonyl)-N-methylamino)ethyl acrylate is a specialized chemical compound that belongs to the class of acrylates. Acrylates are known for their applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound features a unique combination of a perfluorinated sulfonyl group and an acrylate moiety, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1,1-Dihydroperfluoroundecylsulfonyl)-N-methylamino)ethyl acrylate typically involves the following steps:
Preparation of the Perfluoroundecylsulfonyl Chloride: This can be achieved by reacting perfluoroundecane with chlorosulfonic acid under controlled conditions.
Formation of the N-Methylamino Intermediate: The perfluoroundecylsulfonyl chloride is then reacted with N-methylamine to form the N-methylamino derivative.
Acrylation: The final step involves the reaction of the N-methylamino derivative with acryloyl chloride in the presence of a base such as triethylamine to yield the desired acrylate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for efficiency, yield, and safety. Advanced techniques such as flow chemistry might be employed to enhance reaction control and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the acrylate moiety or the sulfonyl group.
Substitution: Nucleophilic substitution reactions might occur at the sulfonyl group or the acrylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Potential use in the development of biomaterials for medical applications, such as drug delivery systems.
Medicine: Could be explored for use in coatings for medical devices to enhance biocompatibility and reduce fouling.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of this compound would depend on its specific application. In polymer chemistry, the acrylate moiety undergoes free radical polymerization to form long-chain polymers. The perfluorinated sulfonyl group imparts unique properties such as hydrophobicity and chemical resistance, which can be crucial for specific applications.
類似化合物との比較
Similar Compounds
- 2-(N-(1,1-Dihydroperfluorooctylsulfonyl)-N-methylamino)ethyl acrylate
- 2-(N-(1,1-Dihydroperfluorodecylsulfonyl)-N-methylamino)ethyl acrylate
Comparison
Compared to similar compounds, 2-(N-(1,1-Dihydroperfluoroundecylsulfonyl)-N-methylamino)ethyl acrylate features a longer perfluorinated chain, which can enhance its hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring extreme durability and resistance to harsh environments.
特性
CAS番号 |
66008-68-2 |
|---|---|
分子式 |
C17H12F21NO4S |
分子量 |
725.3 g/mol |
IUPAC名 |
2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecylsulfonyl(methyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C17H12F21NO4S/c1-3-7(40)43-5-4-39(2)44(41,42)6-8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)15(32,33)16(34,35)17(36,37)38/h3H,1,4-6H2,2H3 |
InChIキー |
XGSOKOQKZXARCB-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


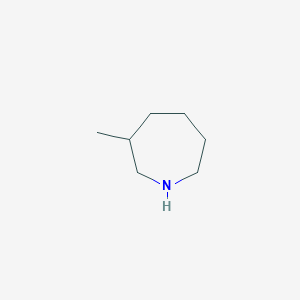
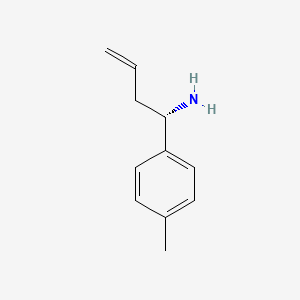
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
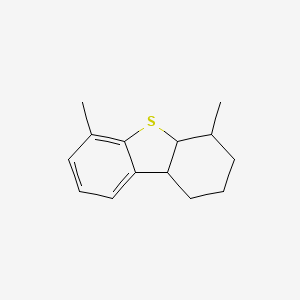
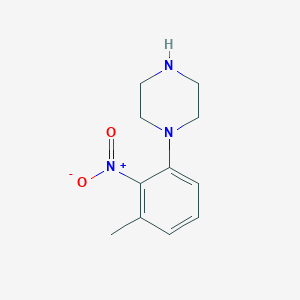

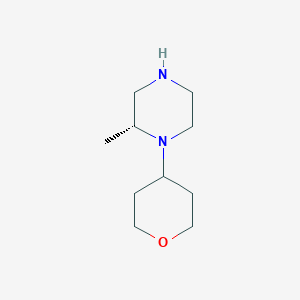
![3-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B12834637.png)
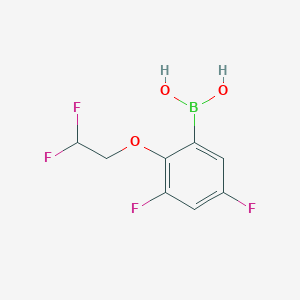
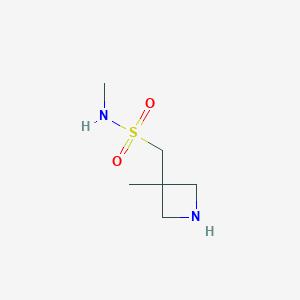
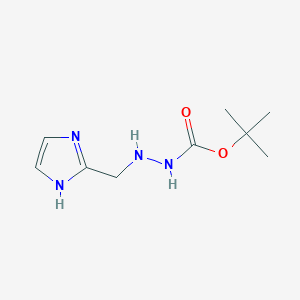
![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)
![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)
